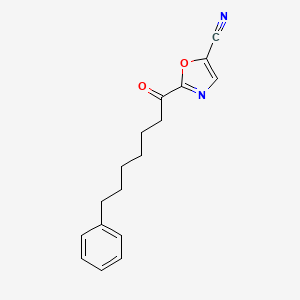

2-(7-Phenylheptanoyl)oxazole-5-carbonitrile

Beschreibung

Herstellungsmethoden

Die Synthese von 2-(7-Phenylheptanoyl)oxazol-5-carbonitril umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Oxazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Phenylheptanoylgruppe: Dieser Schritt beinhaltet die Acylierung des Oxazolrings unter Verwendung von Phenylheptanoylchlorid in Gegenwart einer Base wie Pyridin.

Addition der Carbonitrilgruppe:

Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Reinheit sowie den Einsatz von Durchflussreaktoren zur Steigerung der Reaktionseffizienz umfassen.

Chemische Reaktionsanalyse

2-(7-Phenylheptanoyl)oxazol-5-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxazolderivate führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Oxazolderivate führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carbonitrilgruppe durch andere Nukleophile wie Amine oder Alkohole ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Tetrahydrofuran und Reaktionstemperaturen im Bereich von Raumtemperatur bis zum Rückfluss. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene substituierte Oxazolderivate.

Eigenschaften

Molekularformel |

C17H18N2O2 |

|---|---|

Molekulargewicht |

282.34 g/mol |

IUPAC-Name |

2-(7-phenylheptanoyl)-1,3-oxazole-5-carbonitrile |

InChI |

InChI=1S/C17H18N2O2/c18-12-15-13-19-17(21-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2 |

InChI-Schlüssel |

JOWNZAGZZQQDKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using a phenylheptanoyl chloride in the presence of a base such as pyridine.

Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

2-(7-phenylheptanoyl)oxazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von 2-(7-Phenylheptanoyl)oxazol-5-carbonitril beinhaltet die Inhibition von FAAH. Durch die Inhibition dieses Enzyms verhindert die Verbindung den Abbau von Endocannabinoiden, was zu erhöhten Spiegeln dieser Signalmoleküle führt. Dies führt zu einer verstärkten Aktivierung von Cannabinoidrezeptoren, die an der Regulierung von Schmerz, Entzündungen und anderen physiologischen Prozessen beteiligt sind.

Wirkmechanismus

The primary mechanism of action of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which are involved in regulating pain, inflammation, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

2-(7-Phenylheptanoyl)oxazol-5-carbonitril kann mit anderen FAAH-Inhibitoren verglichen werden, wie zum Beispiel:

PF-04457845: Ein hochpotenter und selektiver FAAH-Inhibitor mit ähnlichen Anwendungen in der Schmerz- und Entzündungsbehandlung.

JNJ-42165279: Ein weiterer FAAH-Inhibitor, der auf sein Potenzial bei der Behandlung von Angststörungen untersucht wurde.

Die Einzigartigkeit von 2-(7-Phenylheptanoyl)oxazol-5-carbonitril liegt in seiner spezifischen chemischen Struktur, die im Vergleich zu anderen FAAH-Inhibitoren unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.